1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole
Overview
Description
1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole is a heterocyclic compound with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol . This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the reaction with phenoxymethyl chloride . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like sodium metabisulfite to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the synthesis of essential biomolecules in microorganisms, leading to cell death . In anticancer research, it interferes with cell division and induces apoptosis in cancer cells by targeting key enzymes and signaling pathways .
Comparison with Similar Compounds
1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:
1-Methyl-2-phenyl-1H-benzoimidazole: Similar in structure but with a phenyl group instead of a phenoxymethyl group.
1-Phenethyl-1H-benzoimidazole-2-thiol: Contains a thiol group, which imparts different chemical and biological properties.
1-(2-Chlorobenzyl)-2-(methylthio)-1H-benzoimidazole: Features a chlorobenzyl and methylthio group, offering unique reactivity and applications.
The uniqueness of this compound lies in its phenoxymethyl group, which enhances its solubility and reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
1-methyl-2-(phenoxymethyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-14-10-6-5-9-13(14)16-15(17)11-18-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTIMNZXXZGBPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325058 | |
Record name | 1-methyl-2-(phenoxymethyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202825 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
202065-29-0 | |
Record name | 1-methyl-2-(phenoxymethyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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